molecular formula C12H25NO B13078225 (4-Tert-butyl-1-methoxycyclohexyl)methanamine

(4-Tert-butyl-1-methoxycyclohexyl)methanamine

Cat. No.: B13078225
M. Wt: 199.33 g/mol
InChI Key: GHUKEWRKYUAEKA-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1-methoxycyclohexyl)methanamine is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Tert-butyl-1-methoxycyclohexyl)methanamine typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Methoxylation: The methoxy group is added through methylation reactions using methanol or methyl halides.

    Amination: The methanamine group is introduced through amination reactions using ammonia or amine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(4-Tert-butyl-1-methoxycyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-1-methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (4-Tert-butyl-1-methoxycyclohexyl)methanol: Similar structure with a hydroxyl group instead of a methanamine group.

    (4-Tert-butyl-1-methoxycyclohexyl)amine: Similar structure with an amine group instead of a methanamine group.

Uniqueness: (4-Tert-butyl-1-methoxycyclohexyl)methanamine is unique due to the presence of both a methoxy group and a methanamine group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

(4-tert-butyl-1-methoxycyclohexyl)methanamine

InChI

InChI=1S/C12H25NO/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h10H,5-9,13H2,1-4H3

InChI Key

GHUKEWRKYUAEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CN)OC

Origin of Product

United States

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